molecular formula C15H26N2O5 B3215683 Boc-Glu(Pip)-OH CAS No. 116596-43-1

Boc-Glu(Pip)-OH

Cat. No.: B3215683
CAS No.: 116596-43-1
M. Wt: 314.38 g/mol
InChI Key: WJMYMQGGFFEBPP-UHFFFAOYSA-N
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Description

Boc-Glu(Pip)-OH: N-tert-butoxycarbonyl-L-glutamic acid 1-piperidyl ester , is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the piperidyl ester group enhances its stability and reactivity, making it a valuable reagent in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(Pip)-OH typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with piperidine to form the piperidyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .

Chemical Reactions Analysis

Types of Reactions: Boc-Glu(Pip)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-Glu(Pip)-OH is extensively used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its stability and reactivity make it an ideal reagent for synthesizing complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for creating peptide libraries used in high-throughput screening assays .

Medicine: this compound is utilized in the development of peptide-based drugs. Its ability to protect the amino group during synthesis ensures the integrity of the peptide chain, which is crucial for the biological activity of peptide drugs .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. Its role in SPPS allows for the efficient and cost-effective synthesis of peptides with high purity and yield .

Mechanism of Action

The mechanism of action of Boc-Glu(Pip)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid from unwanted reactions during the synthesis process. The piperidyl ester enhances the stability of the compound, allowing for efficient coupling reactions with other amino acids. The deprotection step, which involves the removal of the Boc group, is crucial for the formation of the final peptide product .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMYMQGGFFEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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